2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE
Description
This compound features a thiazolo[5,4-b]pyridine core fused to a phenyl ring substituted with a 2-methyl group and an N-linked 2-ethylbutanamide side chain. The thiazolo-pyridine moiety is a heterocyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation. The ethyl and methyl substituents on the butanamide and phenyl groups, respectively, likely influence steric bulk, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
2-ethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-4-13(5-2)17(23)21-15-9-6-8-14(12(15)3)18-22-16-10-7-11-20-19(16)24-18/h6-11,13H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZUMWONWWPOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Functional Group Transformations
The compound participates in reactions targeting its amide, ethyl, and aromatic groups:
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Esterification : The terminal carboxylic acid (if present in intermediates) can be esterified using methanol and sulfuric acid, yielding methyl esters for further derivatization .
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Hydrazide Formation : Reaction with hydrazine hydrate converts ester groups to hydrazides, enabling subsequent condensation with aldehydes or ketones to form hydrazones .
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Heterocyclic Modifications : The thiazolo ring undergoes electrophilic substitution at the 5-position due to electron-rich pyridine-thiazole conjugation, enabling halogenation or nitration under controlled conditions .
Catalytic and Solvent Effects
Reaction efficiency depends on solvent polarity and catalysts:
| Reaction Type | Optimal Solvent | Catalyst | Yield Range |
|---|---|---|---|
| Cyclocondensation | Acetic acid | None | 65–85% |
| Esterification | Methanol | H<sub>2</sub>SO<sub>4</sub> | 70–95% |
| Hydrazone Formation | DMF/1,4-dioxane | None | 62–99% |
Stability and Degradation
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Thermal Stability : The compound decomposes above 250°C, with degradation pathways involving cleavage of the amide bond and thiazole ring opening.
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pH Sensitivity : The thiazolo[5,4-b]pyridine core is stable under neutral to mildly acidic conditions but undergoes hydrolysis in strongly alkaline environments (pH > 12) .
Comparative Reactivity with Analogues
Reactivity differences arise from substituent positioning:
| Structural Feature | Reactivity Trend |
|---|---|
| Thiazolo[5,4-b]pyridine vs. [4,5-b] | Higher electrophilicity at 5-position |
| Ethylbutanamide vs. Propanamide | Enhanced steric hindrance reduces acylation rates |
Scientific Research Applications
2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Key Structural Analog: 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide (CAS 863592-53-4)
This analog () shares the thiazolo[5,4-b]pyridine-phenyl scaffold but differs in substituent positioning and alkyl chain branching:
- Phenyl Substituent: The target compound has a 2-methyl group on the phenyl ring, while the analog has a 3-substituted phenyl group.
- Butanamide Chain : The target compound features a 2-ethyl substituent, whereas the analog has a 3-methyl group. The ethyl group increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility compared to the methyl analog.
- Molecular Formula and Mass :
| Property | Target Compound | CAS 863592-53-4 |
|---|---|---|
| Molecular Formula | Likely C18H19N3OS* | C17H17N3OS |
| Molar Mass (g/mol) | ~325.4* | 311.4 |
| Storage Conditions | Not provided | -20°C (indicating instability) |
*Estimated based on structural similarity.
Crystallographic and Conformational Analysis
Crystallographic tools like SHELX and ORTEP-3 are critical for resolving 3D structures of similar compounds. For instance, ring puckering in heterocycles () can influence bioactivity.
Stability and Physicochemical Properties
The analog (CAS 863592-53-4) requires storage at -20°C , suggesting sensitivity to thermal degradation or hydrolysis. The target compound’s 2-ethyl group could enhance stability by reducing steric strain or oxidative susceptibility compared to the 3-methyl analog.
Biological Activity
The compound 2-Ethyl-N-(2-Methyl-3-{[1,3]Thiazolo[5,4-B]Pyridin-2-YL}Phenyl)Butanamide (CAS Number: 863593-75-3) is a complex organic molecule characterized by its thiazolo-pyridine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H21N3OS
- Molecular Weight : 339.5 g/mol
The structure features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolo-pyridine derivatives demonstrated that they possess notable activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Thiazolo Derivatives | 0.25 - 8 | Escherichia coli, S. aureus |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo-pyridine derivatives have also been extensively studied. In vitro assays showed that these compounds could inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For instance, related compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of thiazolo-pyridine derivatives has been evaluated in various cancer cell lines. One study reported that certain derivatives demonstrated significant cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range. Specifically, compounds were tested against melanoma (B16-F10) and monocytic cell lines (U937, THP-1), revealing promising antiproliferative effects .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| B16-F10 | TBD | 2-Ethyl-N-(2-Methyl-3-{...}) |
| U937 | TBD | 2-Ethyl-N-(2-Methyl-3-{...}) |
| THP-1 | TBD | 2-Ethyl-N-(2-Methyl-3-{...}) |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
- Cell Proliferation Inhibition : By interfering with signal transduction pathways essential for cell growth and survival, the compound can induce apoptosis in cancer cells.
- Antimicrobial Action : The structural features allow for interaction with bacterial membranes or intracellular targets, leading to cell death.
Case Studies
Several case studies highlight the effectiveness of thiazolo-pyridine derivatives:
- Study on Antimicrobial Efficacy : A comparative study found that derivatives similar to 2-Ethyl-N-(2-Methyl-3-{...}) demonstrated superior antimicrobial activity compared to traditional antibiotics.
- In Vivo Anti-inflammatory Assay : In an animal model of inflammation induced by carrageenan, thiazolo derivatives significantly reduced paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
